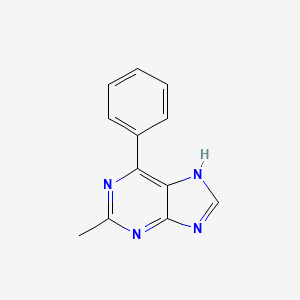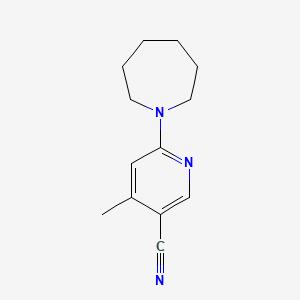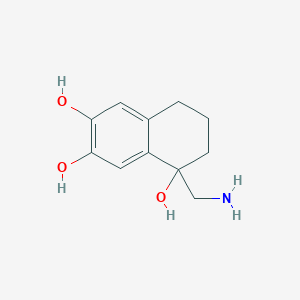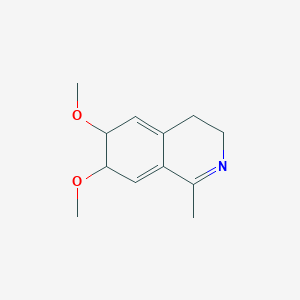
2-methyl-6-phenyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-phenyl-9H-purine is a purine derivative characterized by a methyl group at the 2-position and a phenyl group at the 6-position of the purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The unique structural modifications in 2-Methyl-6-phenyl-9H-purine make it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenyl-9H-purine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-6-phenyl-9H-purine with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of 2-Methyl-6-phenyl-9H-purine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-6-phenyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-phenyl-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-phenyl-9H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Diaminopurine: Another purine derivative with amino groups at positions 2 and 6.
6-Mercaptopurine: A purine analog used as an anticancer and immunosuppressive agent.
2-Aryladenine Derivatives: Compounds with aryl groups at the 2-position, studied for their receptor antagonistic properties.
Uniqueness: 2-Methyl-6-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
918536-91-1 |
|---|---|
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-methyl-6-phenyl-7H-purine |
InChI |
InChI=1S/C12H10N4/c1-8-15-10(9-5-3-2-4-6-9)11-12(16-8)14-7-13-11/h2-7H,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
GKIXNPISXKIZRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2C(=N1)N=CN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)


![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)








